Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-
CAS No.: 97-35-8
Cat. No.: VC1960867
Molecular Formula: C11H18N2O3S
Molecular Weight: 258.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97-35-8 |
---|---|
Molecular Formula | C11H18N2O3S |
Molecular Weight | 258.34 g/mol |
IUPAC Name | 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide |
Standard InChI | InChI=1S/C11H18N2O3S/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9/h6-8H,4-5,12H2,1-3H3 |
Standard InChI Key | WBGVVXSCGNGJFL-UHFFFAOYSA-N |
SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N |
Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N |
Introduction
Chemical Structure and Identification
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is an organic compound characterized by its benzenesulfonamide structure with specific functional groups positioned on the aromatic ring. The compound features a sulfonamide group (-SO₂NH-) with diethyl substituents and an aromatic ring containing both amino (-NH₂) and methoxy (-OCH₃) groups at defined positions.
Basic Identification Parameters
The compound's fundamental identification parameters are summarized in the following table:
Parameter | Value |
---|---|
CAS Registry Number | 97-35-8 |
IUPAC Name | 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide |
Molecular Formula | C₁₁H₁₈N₂O₃S |
Molecular Weight | 258.34 g/mol |
Standard InChI | InChI=1S/C11H18N2O3S/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9/h6-8H,4-5,12H2,1-3H3 |
Standard InChIKey | WBGVVXSCGNGJFL-UHFFFAOYSA-N |
SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N |
Alternative Name | Fast Red ITR Base |
The compound's structure features a benzene ring with a sulfonamide group (-SO₂N(C₂H₅)₂) at position 1, an amino group (-NH₂) at position 3, and a methoxy group (-OCH₃) at position 4. The diethyl substituents on the nitrogen of the sulfonamide group are key structural elements that influence the compound's properties.
Physical and Chemical Properties
Understanding the physical and chemical properties of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is essential for its proper handling and application in various contexts.
Physical Properties
The physical characteristics of this compound determine its behavior under different conditions and influence its applications:
Property | Value |
---|---|
Physical State | Solid |
Color | White to off-white |
Solubility in Water | 35.1 μg/mL (at pH 7.4) |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 410.6±55.0 °C at 760 mmHg |
Melting Point | 102-105°C |
Flash Point | 202.1±31.5 °C |
LogP | 2.08 at 23°C and pH7 |
Refractive Index | 1.583 (estimate) |
These physical properties indicate that the compound is a stable solid at room temperature with moderate water solubility, influenced by the presence of polar functional groups and hydrophobic elements in its structure .
Chemical Reactivity
The chemical reactivity of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is primarily determined by its functional groups:
The presence of these functional groups enables the compound to participate in several reactions, including:
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Nucleophilic substitution reactions
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Electrophilic aromatic substitution
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Diazotization and coupling reactions
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Oxidation and reduction processes
Synthesis Methods
The synthesis of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- typically involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity.
Application in Dye Synthesis
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- serves as an important intermediate in dye synthesis. The compound can undergo diazotization followed by coupling reactions:
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Diazotization of the amino group to form a diazonium salt
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Coupling with appropriate compounds such as 7-Hydroxynaphthalene-1,3-disulfonic acid or 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide
This synthetic utility highlights the compound's importance in the production of specialized dyes for various applications.
Analytical Methods
For the identification, quantification, and characterization of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-, several analytical techniques are employed.
Chromatographic Analysis
Reverse-phase High-Performance Liquid Chromatography (HPLC) is commonly used for the separation and analysis of this compound:
Parameter | Specification |
---|---|
Column | C18 reverse-phase |
Mobile Phase | Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) |
Detection | UV-Visible spectrophotometry |
Application | Pharmacokinetic studies, preparative separations |
This analytical method is scalable and suitable for both research and industrial applications.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the compound's structural features and can confirm its identity .
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Mass Spectrometry (MS) allows for the determination of the compound's molecular weight and fragmentation pattern, aiding in structural elucidation .
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Infrared (IR) spectroscopy identifies functional groups present in the molecule, particularly the sulfonamide, amino, and methoxy groups.
These analytical methods collectively enable comprehensive characterization of the compound and assessment of its purity.
Applications
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- demonstrates versatility across several fields, from scientific research to industrial applications.
Research Applications
In research settings, the compound finds application in:
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Chemical synthesis as an intermediate for more complex molecules
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Structure-activity relationship studies for sulfonamide derivatives
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Model systems for investigating reaction mechanisms
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Reference standards for analytical method development
Biological and Histochemical Applications
The compound's biological applications are particularly noteworthy:
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Histochemistry and Cytology: It serves as a vital dye for staining tissues and cells, enabling visualization of cellular structures under a microscope .
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Immunohistochemistry: Functions as a chromogen in immunohistochemical staining, providing clear coloration that aids in the detection of antigens in tissue samples .
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Alkaline Phosphatase Histochemistry: Used as a substrate for alkaline phosphatase detection in histochemical applications .
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Potential Antimicrobial Activity: The sulfonamide structure suggests possible antibacterial properties, though specific efficacy data for this particular compound is limited.
The compound's ability to produce vivid colors when coupled with specific reagents makes it particularly valuable in visualization techniques for biological specimens .
Industrial Applications
In industrial contexts, the compound is utilized in:
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Dye Manufacturing: Particularly in the production of azo dyes through diazotization and coupling reactions .
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Nonlinear Optical Materials: The compound's molecular structure makes it suitable for applications in nonlinear optics .
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Environmental Testing: Employed in assessing the presence of certain pollutants in environmental samples .
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Pharmaceutical Research: Used as a pH indicator due to its color change properties, aiding in the optimization of drug formulations .
These diverse applications underscore the compound's significance across multiple industrial sectors.
Category | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Causes skin irritation, eye irritation, may cause respiratory irritation) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
These hazard designations indicate that the compound requires careful handling to prevent adverse health effects .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-, each with distinct properties and applications.
Structural Analogs
Notable structural analogs include:
Compound | CAS Number | Key Structural Difference | Notable Properties |
---|---|---|---|
3-Amino-N,N-diethyl-4-hydroxybenzenesulfonamide | 6837-92-9 | Hydroxyl group instead of methoxy | Lower molecular weight (244.31 g/mol), higher melting point |
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride | 83763-52-4 | Hydrochloride salt | Enhanced water solubility, different crystalline properties |
3-Amino-4-methoxybenzanilide | 120-35-4 | Different core structure (benzanilide vs. sulfonamide) | Different reactivity profile and applications |
These structural variations result in distinct physicochemical properties and potential applications across different fields .
Functional Derivatives
The functional groups present in Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- allow for the creation of various derivatives:
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Diazotized Derivatives: Formation of diazonium salts that can couple with various compounds to produce azo dyes .
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Coordination Complexes: Formation of zinc chloride complexes, such as in Fast Red ITR Salt, which has applications in histochemistry .
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Modified Sulfonamides: Variations in the alkyl substituents on the sulfonamide nitrogen can alter solubility and biological activity.
These derivatives expand the utility of the core compound and enable tailored properties for specific applications.
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